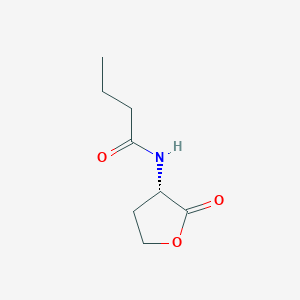

N-Butyryl-L-homoserine lactone

Description

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNZZXXTGXBOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435962 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67605-85-0 | |

| Record name | N-Butyrylhomoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of N-Butyryl-L-homoserine lactone: A cornerstone of Quorum Sensing in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL, marked a pivotal moment in the understanding of bacterial communication, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive historical account of the discovery of BHL, detailing the key experiments that led to its identification and characterization. It includes detailed experimental protocols from the era of its discovery, quantitative data, and diagrams of the associated signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, drug development, and molecular biology.

Historical Context: The Search for a Second Signal

The journey to the discovery of BHL began with studies on the regulation of virulence factors in Pseudomonas aeruginosa. By the early 1990s, the concept of "quorum sensing" was established, with the first N-acyl-homoserine lactone (AHL), N-(3-oxohexanoyl)-L-homoserine lactone, having been identified in Vibrio fischeri. In P. aeruginosa, a similar system, the las system, was identified. This system consisted of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL or OdDHL), and the LasR transcriptional regulator. It was believed that OdDHL was the primary autoinducer responsible for the cell-density dependent regulation of virulence genes, such as the elastase-encoding gene, lasB.

However, a critical observation by Pearson and colleagues in 1995 challenged this simple model. They noted that while OdDHL could induce lasB expression in a lasR mutant of P. aeruginosa when lasR was expressed from a strong, foreign promoter, it failed to do so when lasR was under the control of its own promoter. This suggested the existence of a second, diffusible signal, which they termed "factor 2," that was also required for the natural induction of the las system.

The Key Discovery: Identification of "Factor 2" as BHL

The seminal work of two independent research groups, Pearson et al. and Winson et al., published in 1995, led to the definitive identification of "factor 2" as this compound.

Pearson et al. (1995) - A Second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa

This study was instrumental in the initial characterization and identification of BHL. The researchers observed that culture extracts from wild-type P. aeruginosa could induce lasB expression in a way that purified OdDHL could not, pointing to the presence of the second factor.

Winson et al. (1995) - Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa

Working in parallel, Winson and colleagues identified a second quorum-sensing system in P. aeruginosa, which they named vsm (virulence-associated stimulon), later recognized as the rhl system. They demonstrated that the vsmI (now known as rhlI) gene directed the synthesis of N-butanoyl-L-homoserine lactone (BHL) and a smaller amount of N-hexanoyl-L-homoserine lactone (HHL).

Quantitative Data

The following tables summarize the key quantitative data from the foundational studies on BHL.

Table 1: Biological Activity of this compound (BHL)

| Parameter | Value | Reference |

| Concentration for half-maximal activation of lasB-lacZ | ~1 µM (in the presence of OdDHL) | Pearson et al., 1995[1] |

| Induction of lasB and rhlA expression | 10 µM | Cayman Chemical, referencing Pearson et al., 1995[2][3] |

| Induction of rhamnolipid accumulation | 50 µM | Cayman Chemical, referencing Schooling et al., 2004[2][3] |

Table 2: Relative Abundance of AHLs in P. aeruginosa Culture Supernatants

| Acyl-Homoserine Lactone | Molar Ratio | Reference |

| N-butanoyl-L-homoserine lactone (BHL) | ~15 | Winson et al., 1995[4] |

| N-hexanoyl-L-homoserine lactone (HHL) | 1 | Winson et al., 1995[4] |

Signaling Pathways

The discovery of BHL revealed a more complex and hierarchical quorum-sensing network in P. aeruginosa than previously understood. The rhl system, regulated by BHL, is itself under the control of the las system.

The RhlI/RhlR Quorum Sensing Circuit

dot

Caption: The RhlI/RhlR quorum sensing circuit in Pseudomonas aeruginosa.

Hierarchical Control of the rhl System by the las System

dot

Caption: Hierarchical regulation of the rhl system by the las system in P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of BHL. These protocols are based on the information available in the primary literature from the mid-1990s and common laboratory practices of that era.

Extraction of AHLs from Bacterial Supernatants

This protocol describes the general method for extracting AHLs from bacterial culture supernatants, a crucial first step in their identification.

-

Culture Growth: Grow Pseudomonas aeruginosa (e.g., strain PAO1) in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking to the desired growth phase (typically stationary phase for maximal AHL accumulation).

-

Cell Removal: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant.

-

Solvent Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 with hydrochloric acid. This protonates the homoserine lactone ring, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction by adding an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297).

-

Mix vigorously for several minutes and then allow the phases to separate.

-

Collect the organic (upper) phase.

-

Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate to ensure complete recovery of the AHLs.

-

-

Drying and Concentration:

-

Pool the organic phases.

-

Dry the pooled extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen gas.

-

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

lasB-lacZ Bioassay for Detection of AHL Activity

This bioassay was a critical tool for detecting the biological activity of AHLs, including "factor 2" (BHL).

-

Reporter Strain: Utilize an Escherichia coli or P. aeruginosa strain containing a lasB-lacZ transcriptional fusion. A suitable P. aeruginosa reporter would be a lasI mutant to eliminate endogenous OdDHL production. The Pearson et al. (1995) study used a P. aeruginosa lasR mutant containing a plasmid with lasR under the control of its own promoter and a lasB-lacZ fusion.

-

Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Assay Setup:

-

In a 96-well microtiter plate or in culture tubes, add a small volume of the overnight culture of the reporter strain to fresh medium.

-

Add the AHL extract or purified AHLs at various concentrations to the wells/tubes. Include a negative control (solvent only) and a positive control (known concentration of active AHL).

-

-

Incubation: Incubate the cultures at 37°C with shaking for a defined period, typically until the cultures reach a specific optical density (e.g., mid- to late-exponential phase).

-

β-Galactosidase Assay (Miller Assay):

-

Measure the optical density (OD600) of the cultures.

-

Permeabilize the cells by adding a few drops of chloroform (B151607) and sodium dodecyl sulfate (SDS) and vortexing.

-

Add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG), the substrate for β-galactosidase.

-

Incubate the reaction at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).

-

-

Calculation of Activity: Calculate the β-galactosidase activity in Miller units, which normalizes the enzyme activity to the cell density and reaction time.

High-Performance Liquid Chromatography (HPLC) Analysis of BHL

HPLC was used to separate and purify BHL from other compounds in the culture extracts.

-

Chromatography System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

-

Mobile Phase: A gradient of methanol in water was commonly used. For example:

-

Solvent A: Water

-

Solvent B: Methanol

-

A typical gradient might run from 20% B to 80% B over 30 minutes.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV absorbance at a low wavelength, typically around 210 nm, as AHLs have a weak chromophore.

-

Sample Injection: Inject the reconstituted AHL extract.

-

Fraction Collection: Collect fractions at regular intervals and test each fraction for biological activity using the lasB-lacZ bioassay to identify the fraction containing BHL.

Mass Spectrometry (MS) for Structural Elucidation of BHL

MS was the definitive technique used to determine the molecular weight and structure of BHL.

-

Sample Preparation: The purified, biologically active fraction from HPLC was analyzed.

-

Ionization Method: Fast Atom Bombardment (FAB) or Electron Impact (EI) were common methods in the mid-1990s.

-

Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion. For BHL (C8H13NO3), the expected (M+H)+ would be approximately 172.1.

-

Perform fragmentation analysis (MS/MS) to obtain structural information. A characteristic fragment ion for AHLs is at m/z 102, corresponding to the homoserine lactone ring.

-

-

Confirmation: Compare the mass spectrum of the purified natural product with that of a chemically synthesized standard of this compound to confirm its identity.

Chemical Synthesis of this compound

Chemical synthesis of BHL was crucial for confirming the structure of the natural product and for producing larger quantities for further study. A common method from that period is as follows:

-

Starting Material: L-homoserine lactone hydrobromide.

-

Acylation Reaction:

-

Dissolve L-homoserine lactone hydrobromide in a suitable solvent, such as dichloromethane.

-

Add a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrobromide and deprotonate the amino group.

-

Cool the reaction mixture in an ice bath.

-

Slowly add butyryl chloride (the acylating agent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature with stirring.

-

-

Workup and Purification:

-

Wash the reaction mixture with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography.

-

Experimental Workflows

dot

Caption: Experimental workflow for the discovery and identification of BHL.

Conclusion

The discovery of this compound was a landmark achievement that significantly advanced our understanding of bacterial communication and pathogenesis. It revealed the complexity of quorum-sensing networks and the presence of hierarchical regulatory circuits. The experimental approaches detailed in this guide, from bioassays to analytical chemistry, laid the groundwork for the now burgeoning field of quorum sensing research. For professionals in drug development, understanding the history and methodology of BHL's discovery provides a valuable framework for the identification and characterization of new signaling molecules and the development of novel anti-virulence therapies that target bacterial communication.

References

The N-Butyryl-L-homoserine Lactone (C4-HSL) Signaling Pathway in Pseudomonas aeruginosa: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the N-Butyryl-L-homoserine lactone (C4-HSL) quorum sensing (QS) system in the opportunistic human pathogen Pseudomonas aeruginosa. This pathway, commonly known as the Rhl system, plays a pivotal role in coordinating the expression of virulence factors and the development of biofilms, making it a critical target for novel antimicrobial strategies. This document outlines the core molecular components, regulatory hierarchies, quantitative parameters, and detailed experimental protocols relevant to the study of this intricate signaling network.

Core Components of the Rhl Signaling Pathway

The Rhl quorum sensing system is a canonical LuxI/R-type system composed of two primary proteins:

-

RhlI : The autoinducer synthase responsible for synthesizing the signaling molecule this compound (C4-HSL) from S-adenosyl-L-methionine (SAM) and butyryl-acyl carrier protein.[1]

-

RhlR : A cytoplasmic transcriptional regulator and the receptor for C4-HSL.[2] Upon binding C4-HSL, RhlR dimerizes and undergoes a conformational change that enables it to bind to specific DNA sequences known as las/rhl boxes in the promoter regions of target genes, thereby activating or repressing their transcription.[3][4]

The Rhl Signaling Cascade and Regulatory Network

The activity of the Rhl system is tightly integrated into the broader quorum sensing network of P. aeruginosa, which includes the Las and PQS systems.

Hierarchical Control by the Las System

In laboratory strains, the Rhl system is typically subordinate to the Las system.[5] The LasR transcriptional regulator, when activated by its own autoinducer, 3-oxo-C12-HSL, directly binds to the promoter of the rhlR gene, activating its transcription.[6][7] This hierarchical arrangement ensures a sequential activation of virulence programs, with the Las system initiating the cascade.

Interaction with the Pseudomonas Quinolone Signal (PQS) System

The Rhl system is intricately linked with the PQS signaling pathway. A key protein in this interaction is PqsE, a metallo-β-hydrolase.[8] PqsE has been shown to physically interact with RhlR.[9][10][11] This interaction enhances the affinity of the RhlR/C4-HSL complex for its target DNA promoters, thereby amplifying the expression of a subset of the Rhl regulon, including genes responsible for the production of pyocyanin (B1662382) and hydrogen cyanide.[3][5][9] This represents a crucial point of signal integration, allowing the PQS system to modulate the output of the Rhl system.

C4-HSL-Independent Regulation

Recent evidence has demonstrated that RhlR can regulate a distinct set of genes independently of the canonical RhlI-synthesized C4-HSL.[6][12][13] This suggests that RhlR may be activated by an alternative, as-yet-unidentified endogenous ligand.[6][14] This C4-HSL-independent activity of RhlR is particularly important for biofilm formation and virulence, highlighting the versatility of this regulatory protein.[6][15]

Below are diagrams illustrating these key signaling pathways.

Caption: Core C4-HSL (Rhl) signaling pathway in P. aeruginosa.

Caption: Hierarchical control of the Rhl system by LasR and PqsE.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the Rhl signaling pathway. This information is crucial for kinetic modeling and for understanding the sensitivity and response dynamics of the system.

Table 1: Ligand Concentrations and Activity

| Parameter | Value | Organism/Condition | Reference |

| C4-HSL Concentration for half-maximal RhlR activity | ~3 µM | E. coli reporter system | [16] |

| C4-HSL Concentration in stationary phase culture | 170 - 1981 ng/mL (~1 - 11.6 µM) | P. aeruginosa monoculture | [17] |

| Exogenous C4-HSL added for complementation assays | 10 µM | P. aeruginosa ΔrhlI mutant | [14] |

Table 2: Gene Expression Fold Changes (Illustrative Examples)

The RhlR regulon is extensive, and the level of gene expression is dependent on multiple factors, including the presence of C4-HSL and PqsE.[5][18]

| Target Gene | Function | RhlR Dependence (Fold Change ΔrhlR vs WT) | C4-HSL Dependence | PqsE Dependence | Reference |

| rhlA | Rhamnolipid biosynthesis | >2-fold decrease | Strong | Minor | [5] |

| hcnA | Hydrogen cyanide synthesis | >2-fold decrease | Minor | Strong | [5] |

| chiC | Chitinase | >2-fold decrease | Strong | Partial | [18] |

| lasB | Elastase | >2-fold decrease | Partial | Partial | [5] |

| phzA1 | Phenazine biosynthesis | >2-fold decrease | Partial | Partial | [19] |

Note: Fold changes are context-dependent and can vary significantly between studies and experimental conditions. The dependencies listed are qualitative summaries from the cited literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Rhl signaling pathway.

Protocol 1: Quantification of C4-HSL via LC-MS/MS

This protocol describes the extraction and quantification of C4-HSL from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Workflow Diagram:

Caption: Workflow for C4-HSL quantification by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Grow P. aeruginosa cultures to the desired growth phase (typically stationary phase for maximal QS signal production).

-

Centrifuge 5 mL of culture at 4,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Carefully transfer the supernatant to a new tube. The supernatant can be filter-sterilized (0.22 µm filter) and stored at -20°C if not used immediately.

-

-

Extraction:

-

Acidify the supernatant to pH 3.0 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.

-

Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times, pooling the organic fractions.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.

-

Perform chromatographic separation using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

-

Analyze the eluent by tandem mass spectrometry operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific parent-to-daughter ion transition for C4-HSL (e.g., m/z 172.1 -> 102.0).[20]

-

Quantify the C4-HSL concentration by comparing the peak area to a standard curve generated with pure synthetic C4-HSL.[20]

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for RhlR-DNA Interaction

EMSA is used to qualitatively and semi-quantitatively assess the binding of a protein (RhlR) to a specific DNA fragment (promoter region).[2][21]

Methodology:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative RhlR binding site (e.g., a 200 bp region of the rhlA promoter).[22]

-

Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., biotin (B1667282) or an infrared fluorescent dye like IRDye®) or a radioactive tag ([γ-³²P]ATP).[2][23][24]

-

Anneal the labeled and unlabeled complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Protein Preparation:

-

Purify RhlR protein from an overexpression system (e.g., E. coli). Note: Wild-type RhlR is often insoluble and may require purification in the presence of a synthetic agonist like meta-bromothiolactone (mBTL) to maintain solubility and activity.[22]

-

If studying the effect of PqsE, purify PqsE separately.

-

Determine the concentration of the purified proteins using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

Set up binding reactions in a final volume of 20 µL. A typical reaction includes:

-

1x Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol).[2]

-

A non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to prevent non-specific binding.

-

Labeled DNA probe (e.g., 0.1-1.0 nM).

-

Increasing concentrations of purified RhlR protein.

-

Where applicable, a fixed concentration of purified PqsE protein.[22]

-

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis and Detection:

-

Add 2 µL of 10x loading dye (without SDS) to each reaction.

-

Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel in 0.5x TBE buffer.[2]

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

-

Detect the probe. For non-radioactive probes, this involves transfer to a nylon membrane followed by chemiluminescent or fluorescent imaging.[24] For radioactive probes, expose the dried gel to X-ray film or a phosphor screen. A "shift" in the mobility of the labeled DNA from a lower band (free DNA) to a higher band (protein-DNA complex) indicates binding.

-

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein like RhlR in vivo.[5][25]

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Grow P. aeruginosa cultures to the desired optical density.

-

Cross-link protein to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-20 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest the cells by centrifugation and wash them. Lyse the cells using enzymatic and/or mechanical methods (e.g., sonication, bead beating) to release the chromatin.

-

Shear the chromatin into fragments of 200-600 bp using sonication.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.

-

Incubate the pre-cleared lysate overnight at 4°C with a specific antibody against RhlR.[5] A parallel experiment using a non-specific IgG antibody should be run as a negative control.

-

Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the co-precipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform size selection to enrich for fragments in the desired range.

-

Amplify the library by PCR.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to the P. aeruginosa reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the RhlR IP sample compared to the input control.[26]

-

Perform downstream analyses such as peak annotation (associating peaks with nearby genes) and motif analysis (identifying enriched DNA sequence motifs within the peaks).[27][28]

-

Protocol 4: Construction of a lacZ Reporter Fusion for Promoter Activity Assays

Reporter gene fusions, such as those using lacZ, are invaluable for measuring the transcriptional activity of a specific promoter (e.g., PrhlA) in response to RhlR activation.[4][29][30]

Methodology:

-

Plasmid Construction:

-

Amplify the promoter region of interest (e.g., ~400 bp upstream of the rhlA start codon) from P. aeruginosa genomic DNA using PCR. Design primers with restriction sites compatible with your chosen reporter plasmid.

-

Digest both the PCR product and a promoterless lacZ reporter plasmid (e.g., a derivative of pMP220) with the appropriate restriction enzymes.[30]

-

Ligate the promoter fragment upstream of the lacZ gene in the plasmid.

-

Transform the ligation mixture into E. coli and select for transformants. Verify the correct insertion and orientation by restriction digest and sequencing.

-

-

Introduction into P. aeruginosa:

-

Introduce the constructed reporter plasmid into the desired P. aeruginosa strain (e.g., wild-type, ΔrhlR, ΔrhlI) via a suitable method like electroporation or conjugation.

-

-

β-Galactosidase Assay:

-

Grow the P. aeruginosa reporter strains under the desired conditions (e.g., with or without exogenous C4-HSL).

-

Harvest cells at a specific growth phase (e.g., OD₆₀₀ = 2.0).

-

Permeabilize the cells using SDS and chloroform.

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG into galactose and o-nitrophenol, which is yellow.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the o-nitrophenol at 420 nm.

-

Calculate the promoter activity in Miller Units, which normalizes the absorbance to the reaction time, culture volume, and cell density (OD₆₀₀).

-

This guide provides a comprehensive overview of the C4-HSL signaling pathway in P. aeruginosa. The intricate regulation and diverse outputs of this system underscore its importance in the pathogenicity of this organism and solidify its position as a promising target for the development of anti-virulence therapies.

References

- 1. researchwithnj.com [researchwithnj.com]

- 2. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum-sensing gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molbio.princeton.edu [molbio.princeton.edu]

- 13. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 14. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. Functional Domains of the RhlR Transcriptional Regulator of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 23. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. licorbio.com [licorbio.com]

- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 27. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ChIP-seq analysis using R - Practical - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 29. Construction of transcriptional and translational lacZ gene reporter plasmids for use in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

The Intricate Dance of Activation: A Technical Guide to the RhlR Receptor and its Interaction with N-Butyryl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of the Pseudomonas aeruginosa RhlR receptor activation by its cognate autoinducer, N-Butyryl-L-homoserine lactone (C4-HSL). Understanding this critical interaction within the quorum sensing (QS) network is paramount for the development of novel anti-virulence strategies. This document provides a comprehensive overview of the signaling pathway, quantitative binding data, and detailed experimental protocols for studying this pivotal molecular event.

The RhlR Signaling Cascade: A Dual-Input System

The activation of the transcriptional regulator RhlR is a sophisticated process that integrates signals from both a small molecule autoinducer and a protein partner. This dual-input mechanism allows for fine-tuned control of gene expression in response to the bacterial population density and other physiological cues.

Upon reaching a threshold concentration, C4-HSL, synthesized by RhlI, diffuses into the bacterial cytoplasm and binds to the N-terminal ligand-binding domain of RhlR. This binding is believed to induce a conformational change in RhlR, promoting its dimerization or multimerization.[1] Concurrently, the protein PqsE, a component of the Pseudomonas quinolone signal (PQS) system, can physically interact with RhlR.[2] This interaction significantly enhances the affinity of the RhlR/C4-HSL complex for its specific DNA binding sites, known as rhl boxes, located in the promoter regions of target genes.[1][3] The fully activated RhlR complex then recruits RNA polymerase, leading to the transcriptional activation of a large regulon of genes, many of which are involved in virulence factor production and biofilm formation.[4][5][6]

Interestingly, the dependence of RhlR on C4-HSL and PqsE for DNA binding and transcriptional activation varies between different target promoters.[6][7] For instance, the expression of rhlA is highly dependent on C4-HSL, while the expression of hcnA is more reliant on the presence of PqsE.[6] This differential regulation suggests a complex interplay of factors that determine the final transcriptional output of the Rhl system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with RhlR activation. It is important to note that obtaining a precise dissociation constant (Kd) for the RhlR-C4-HSL interaction has been challenging due to the protein's instability in the absence of its ligand.

| Parameter | Value | Method | Reference |

| RhlR:mBTL - DNA Binding Affinity (Kd) | 23 nM | Isothermal Titration Calorimetry (ITC) | [4] |

| RhlR - DNA Binding Affinity (Kd) | 34 nM | Isothermal Titration Calorimetry (ITC) | [4] |

Note: mBTL is a C4-HSL analog. RhlR is a ligand-independent, constitutively active mutant of RhlR.

| Parameter | Concentration Range | Experimental System | Reference |

| EC50 for RhlR Activation | 9 - 120 µM | E. coli reporter assays | [6] |

| Effective C4-HSL Concentration | 4 µM | E. coli luciferase reporter assay | [7] |

| Effective C4-HSL Concentration | 10 µM | P. aeruginosa pyocyanin (B1662382) production & E. coli reporter assay | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RhlR activation mechanism.

Purification of RhlR

This protocol describes the purification of a tagged RhlR protein from an E. coli overexpression system.[4][5]

Materials:

-

E. coli BL21(DE3) strain harboring a pET-based expression vector for His-tagged RhlR.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

This compound (C4-HSL) or a stabilizing analog (e.g., mBTL).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 5% glycerol.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 5% glycerol.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 5% glycerol.

-

Ni-NTA affinity chromatography column.

-

Sonciator.

-

Centrifuge.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. To stabilize RhlR, add C4-HSL or a suitable analog (e.g., 100 µM mBTL) to the culture at the time of induction.[4]

-

Incubate the culture for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged RhlR protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing pure RhlR and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Store the purified protein at -80°C.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of RhlR to its target DNA sequences.

Materials:

-

Purified RhlR protein.

-

Purified PqsE protein (optional).

-

C4-HSL.

-

Labeled DNA probe (e.g., biotin (B1667282) or fluorescently labeled) containing the rhl box sequence.

-

Unlabeled competitor DNA (specific and non-specific).

-

Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2.

-

Polyacrylamide gel (native).

-

TBE or TGE buffer.

-

Gel electrophoresis apparatus.

-

Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager).

Procedure:

-

Prepare the labeled DNA probe containing the rhl box sequence.

-

Set up binding reactions in a final volume of 20 µL. A typical reaction includes:

-

Binding Buffer

-

Labeled DNA probe (constant concentration)

-

Poly(dI-dC) or other non-specific competitor DNA

-

Varying concentrations of purified RhlR protein

-

C4-HSL (at a saturating concentration)

-

PqsE (if investigating its effect)

-

-

For competition assays, add increasing concentrations of unlabeled specific or non-specific competitor DNA.

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Transfer the DNA to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescent probes).

-

Detect the labeled DNA to visualize the free probe and the shifted RhlR-DNA complexes.

-

Quantify the band intensities to determine the fraction of bound DNA at each RhlR concentration and calculate the apparent Kd.

E. coli Reporter Gene Assay

This assay is used to measure the transcriptional activation of RhlR in a simplified, heterologous system.

Materials:

-

E. coli reporter strain (e.g., Top10) co-transformed with two plasmids:

-

LB medium with appropriate antibiotics.

-

L-arabinose.

-

C4-HSL.

-

96-well microplates.

-

Plate reader for measuring luminescence or absorbance.

Procedure:

-

Inoculate overnight cultures of the E. coli reporter strain.

-

Back-dilute the overnight cultures into fresh LB medium in a 96-well plate.

-

Add varying concentrations of C4-HSL to the wells. Include a no-C4-HSL control.

-

Induce the expression of RhlR by adding L-arabinose to a final concentration of, for example, 0.1%.[4]

-

Incubate the plate at 30-37°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure the reporter gene activity (luminescence or β-galactosidase activity) using a plate reader.

-

Normalize the reporter activity to cell density (OD600).

-

Plot the normalized reporter activity against the C4-HSL concentration to generate a dose-response curve and determine the EC50.

Logical Relationship of RhlR Activation

The activation of RhlR can be viewed as a logical AND gate with an additional layer of modulation. Both C4-HSL binding and the ability to interact with DNA are necessary for transcriptional activation. The presence of PqsE acts as an enhancer, significantly boosting the efficiency of this process for a subset of target genes.

This technical guide provides a foundational understanding of the RhlR activation mechanism. Further research into the structural dynamics of the RhlR-C4-HSL-PqsE-DNA complex will undoubtedly reveal even more intricate details of this elegant regulatory system, paving the way for the development of targeted therapeutics to combat Pseudomonas aeruginosa infections.

References

- 1. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An autoinducer-independent RhlR quorum-sensing receptor enables analysis of RhlR regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 8. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

The Regulatory Landscape of N-Butyryl-L-homoserine Lactone in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyryl-L-homoserine lactone (BHL), also known as C4-HSL, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, BHL plays a crucial role in coordinating bacterial gene expression with population density.[1][2] This process allows bacteria to collectively control a wide array of physiological activities, including virulence factor production, biofilm formation, and motility.[3][4] In the opportunistic pathogen Pseudomonas aeruginosa, BHL is a central component of the rhl quorum-sensing system, which operates in concert with the las system to regulate a large number of genes.[3][5] Understanding the specific genes and pathways regulated by BHL is therefore of paramount importance for the development of novel anti-infective strategies that target bacterial communication. This technical guide provides an in-depth overview of the genes regulated by BHL, detailed experimental methodologies for their study, and a visual representation of the associated signaling pathways.

The BHL Signaling Pathway

In Gram-negative bacteria, the BHL-mediated quorum sensing system is typically composed of a LuxI-type synthase and a LuxR-type transcriptional regulator.[1][2][6] In P. aeruginosa, the RhlI synthase is responsible for the production of BHL.[7] As the bacterial population grows, the concentration of BHL increases. Once a threshold concentration is reached, BHL diffuses into the bacterial cells and binds to its cognate receptor, the transcriptional regulator RhlR.[1][3] This binding event induces a conformational change in RhlR, leading to its dimerization and activation.[1] The activated RhlR-BHL complex then acts as a transcription factor, binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes, thereby modulating their expression.[1]

Caption: A diagram of the BHL signaling pathway.

Genes Regulated by this compound

Transcriptomic and proteomic studies have identified a broad range of genes that are either activated or repressed by BHL in various bacteria, most notably in P. aeruginosa. These genes are involved in a multitude of cellular functions critical for bacterial survival, pathogenesis, and interaction with the environment.

Quantitative Data on BHL-Regulated Genes in Pseudomonas aeruginosa

The following table summarizes a selection of genes known to be regulated by the RhlR-BHL complex in P. aeruginosa. This data is compiled from various studies employing techniques such as microarray analysis and random transposon mutagenesis coupled with reporter gene fusions.

| Gene/Operon | Function | Regulation by BHL | Fold Change (approx.) | Reference Technique |

| rhlA | Rhamnosyltransferase (Rhamnolipid synthesis) | Positive | >10 | qRT-PCR, Microarray |

| rhlB | Rhamnosyltransferase (Rhamnolipid synthesis) | Positive | >10 | lacZ fusion, Microarray |

| rhlI | BHL Synthase (Positive feedback) | Positive | ~5-10 | lacZ fusion |

| lasB | Elastase (Virulence factor) | Positive | >10 | qRT-PCR, Microarray |

| hcnABC | Hydrogen cyanide synthesis (Virulence) | Positive | >10 | Microarray |

| phzC | Phenazine biosynthesis (Virulence) | Positive | Variable | lacZ fusion |

| lecA | Lectin (Biofilm formation, Adhesion) | Positive | ~5 | Microarray |

| aprA | Alkaline Protease (Virulence factor) | Positive | Variable | Proteomics |

Note: Fold change values can vary significantly depending on the bacterial strain, growth conditions, and experimental methodology.

In Shewanella putrefaciens, proteomic analysis has revealed that BHL (C4-HSL) can down-regulate proteins involved in growth and metabolism, such as citrate (B86180) synthase and succinate (B1194679) semialdehyde dehydrogenase, while up-regulating stress response proteins and DNA ligase.[8]

Experimental Protocols

Accurate and reproducible quantification of BHL-regulated gene expression is critical. The following sections outline common methodologies used in the cited research.

Bacterial Strains and Growth Conditions

-

Bacterial Strains: Studies often utilize a wild-type strain (e.g., P. aeruginosa PAO1) and a corresponding rhlI mutant (unable to produce BHL) or a lasI-rhlI double mutant to eliminate endogenous AHL production.[9] Reporter strains, such as those containing a promoterless lacZ gene fused to a BHL-responsive promoter, are also commonly used.[9]

-

Growth Media: Bacteria are typically grown in standard laboratory media such as Luria-Bertani (LB) broth or a defined minimal medium.

-

Culture Conditions: Cultures are grown aerobically with shaking at 37°C to a specific optical density (OD), often corresponding to the mid-logarithmic or early stationary phase of growth, where quorum sensing is typically active.

Gene Expression Analysis using Reporter Fusions

This method allows for the identification and quantification of genes regulated by BHL.

-

Construction of a Reporter Library: A library of random chromosomal insertions is created in an AHL-synthesis mutant strain using a transposon carrying a promoterless reporter gene (e.g., lacZ).[9]

-

Screening for BHL-Inducible Genes: The library is screened for clones that exhibit increased reporter gene expression in the presence of exogenously added BHL.

-

Quantification of Gene Expression: β-galactosidase activity is measured in the identified clones grown with and without BHL to quantify the level of induction.[9]

Caption: Workflow for identifying BHL-regulated genes using reporter fusions.

Transcriptomic Analysis (Microarray and RNA-Seq)

These high-throughput methods provide a global view of gene expression changes in response to BHL.

-

RNA Extraction: Total RNA is extracted from bacterial cultures grown to the desired cell density, with and without BHL treatment.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into cDNA, which is then labeled with fluorescent dyes (for microarray) or prepared for sequencing (for RNA-Seq).

-

Hybridization or Sequencing: Labeled cDNA is hybridized to a microarray chip containing probes for all genes in the bacterial genome, or the cDNA library is sequenced using a high-throughput sequencer.

-

Data Analysis: The resulting data is analyzed to identify genes that are differentially expressed between the BHL-treated and untreated samples.

Proteomic Analysis

Proteomics allows for the identification of changes in protein expression in response to BHL.

-

Protein Extraction: Total protein is extracted from bacterial cultures grown with and without BHL.

-

Protein Separation: Proteins are typically separated using two-dimensional gel electrophoresis (2D-PAGE).

-

Protein Identification: Differentially expressed protein spots are excised from the gel, digested, and identified using mass spectrometry (e.g., LC-MS/MS).[8]

Conclusion and Future Directions

This compound is a critical signaling molecule that governs the expression of a wide array of genes in bacteria, particularly those involved in virulence and biofilm formation. The study of BHL-regulated genes has provided valuable insights into the complex regulatory networks that control bacterial group behavior. For drug development professionals, the BHL signaling pathway and its regulated genes represent promising targets for the development of novel anti-virulence therapies. Future research will likely focus on elucidating the complete BHL regulon in a wider range of bacterial species, understanding the interplay between the BHL system and other regulatory networks, and developing potent and specific inhibitors of BHL-mediated quorum sensing.

References

- 1. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic assessment of the role of N-acyl homoserine lactone in Shewanella putrefaciens spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Role of N-Butyryl-L-homoserine Lactone (C4-HSL) in Bacterial Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In the opportunistic human pathogen Pseudomonas aeruginosa, this process is integral to its pathogenicity, controlling the expression of numerous virulence factors and the formation of resilient biofilms. A key signaling molecule in this network is N-Butyryl-L-homoserine lactone (C4-HSL), a member of the N-acyl-homoserine lactone (AHL) family. This technical guide provides an in-depth examination of the C4-HSL-mediated rhl quorum-sensing system, detailing its molecular pathways, its hierarchical and interconnected regulation, its critical role in virulence, and its potential as a target for novel anti-virulence therapies. The guide includes summaries of quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction to Quorum Sensing and C4-HSL

Bacteria utilize quorum sensing (QS) to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a density-dependent manner.[1][2] This regulation is mediated by small, diffusible signaling molecules called autoinducers.[3] In many Gram-negative bacteria, including the versatile pathogen Pseudomonas aeruginosa, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[4]

The Core Rhl/C4-HSL Signaling Pathway

The rhl QS system is composed of two primary protein components: the autoinducer synthase, RhlI, and the transcriptional regulator, RhlR.[7]

-

Synthesis: The RhlI enzyme, a homolog of LuxI, synthesizes C4-HSL from S-adenosyl-L-methionine (SAM) and a butyryl acyl carrier protein.[7]

-

Accumulation: As the bacterial population density increases, C4-HSL is produced and diffuses across the cell membrane, accumulating in the extracellular environment.[1]

-

Detection and Activation: Once a threshold concentration is reached, C4-HSL diffuses back into the cytoplasm and binds to its cognate receptor, the RhlR protein.[8][9]

-

Transcriptional Regulation: The RhlR:C4-HSL complex is an active transcriptional regulator that binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby activating their expression.[10][11] This regulon includes a wide array of genes responsible for virulence and biofilm formation.[5][9]

References

- 1. youtube.com [youtube.com]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

N-Butyryl-L-homoserine lactone as a secondary signal in quorum sensing

An In-depth Technical Guide to N-Butyryl-L-homoserine Lactone (C4-HSL) as a Secondary Signal in Quorum Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction to Quorum Sensing and C4-HSL

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2][3][4] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[4] In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary autoinducers.[5][6][7] These systems typically consist of a LuxI-family synthase that produces the AHL signal and a cognate LuxR-family transcriptional regulator that binds the signal to control gene expression.[6][7]

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a complex, hierarchical QS network to regulate virulence and biofilm formation.[8][9][10] This network features two primary AHL-based systems: the las system and the rhl system.[9][11][12] The las system is considered the primary or master regulator, utilizing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signal.[2][9][13] The rhl system, which is the focus of this guide, functions as a secondary system, responding to its cognate signal, this compound (C4-HSL).[9][12][13] This guide provides a detailed examination of C4-HSL, its role in the rhl signaling pathway, its impact on bacterial physiology, and the experimental methods used for its study.

The Rhl Quorum Sensing System: Core Components

The rhl system is central to the expression of numerous virulence factors in P. aeruginosa. Its core components are the synthase, RhlI, and the transcriptional regulator, RhlR.

-

RhlI Synthase : RhlI is the enzyme responsible for synthesizing C4-HSL.[10][13] It belongs to the LuxI family of AHL synthases and utilizes S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as substrates to produce the C4-HSL molecule.[13][14]

-

RhlR Receptor : RhlR is a cytoplasmic LuxR-type transcriptional regulator that acts as the receptor for C4-HSL.[6][12][13] In the absence of C4-HSL, RhlR is typically unstable or inactive. Upon binding C4-HSL at a threshold concentration, the RhlR/C4-HSL complex is stabilized and activated, enabling it to bind to specific DNA sequences known as las-rhl boxes in the promoter regions of target genes, thereby modulating their transcription.[8]

The Hierarchical Signaling Pathway

Under standard laboratory conditions, the las and rhl systems in P. aeruginosa operate in a hierarchical cascade.[11]

-

Initiation by the las System : At low cell density, the LasI synthase produces basal levels of 3-oxo-C12-HSL.[13] As the bacterial population grows, 3-oxo-C12-HSL accumulates.

-

Activation of LasR : Once a critical concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR transcriptional regulator.[13]

-

Induction of the rhl System : The activated LasR/3-oxo-C12-HSL complex directly upregulates the transcription of rhlR and rhlI.[11][13][15] This transcriptional activation places the rhl system under the control of the las system.[13]

-

Rhl System Autoregulation : The newly synthesized RhlI produces C4-HSL. This C4-HSL then binds to the RhlR protein, forming an active complex that can induce the expression of a large regulon of genes. This also creates a positive feedback loop for the rhl system itself.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 3. Frontiers | Bacterial Quorum-Sensing Systems and Their Role in Intestinal Bacteria-Host Crosstalk [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. N-butyryl-homoserine lactone, a bacterial quorum-sensing signaling molecule, induces intracellular calcium elevation in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 9. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

Natural Producers of N-Butyryl-L-homoserine lactone (C4-HSL) in Microbial Communities: An In-depth Technical Guide

Abstract

N-Butyryl-L-homoserine lactone (C4-HSL) is a key quorum-sensing (QS) signaling molecule utilized by a variety of Gram-negative bacteria to coordinate gene expression in a population density-dependent manner. This regulation extends to a wide array of physiological processes, including virulence factor production, biofilm formation, and motility. Understanding the natural producers of C4-HSL, the intricacies of its signaling pathways, and the methodologies to study it are crucial for the development of novel anti-infective and microbiome-modulating therapeutics. This technical guide provides a comprehensive overview of the prominent microbial producers of C4-HSL, quantitative data on its production, detailed experimental protocols for its extraction and analysis, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound (C4-HSL) and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, secretion, and detection of small signaling molecules termed autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.[3]

This compound (C4-HSL) is a short-chain AHL that plays a pivotal role in the regulation of virulence and biofilm formation in several clinically significant bacteria.[4][5][6] Its ability to freely diffuse across the bacterial cell membrane allows for a rapid response to changes in population density.[3] As the bacterial population increases, the extracellular concentration of C4-HSL rises, leading to its binding to a cognate intracellular receptor, typically a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.

Prominent Natural Producers of C4-HSL

While a diverse range of bacteria likely produce C4-HSL, several species have been extensively studied and confirmed as significant natural producers.

-

Pseudomonas aeruginosa : This opportunistic human pathogen is the most well-characterized producer of C4-HSL.[4][5][6] In P. aeruginosa, C4-HSL is synthesized by the RhlI synthase and is a key component of the hierarchical Rhl and Las quorum-sensing systems, which regulate a large number of virulence factors and are critical for biofilm development.[3][7]

-

Acinetobacter baumannii : This bacterium is a significant cause of hospital-acquired infections and is known for its multidrug resistance. Some strains of A. baumannii have been identified as producers of AHLs, including C4-HSL, which are involved in the regulation of biofilm formation and virulence.[5][11]

Quantitative Analysis of C4-HSL Production

The concentration of C4-HSL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and the presence of other microbial species.

| Microbial Species | Strain | Growth Conditions | C4-HSL Concentration | Reference(s) |

| Pseudomonas aeruginosa | PAO1 | Planktonic culture, late logarithmic phase | ~1 µM | [12] |

| Pseudomonas aeruginosa | PA14 | Biofilm culture, 36 hours | 1981.5 ± 162.5 ng/mL | |

| Pseudomonas aeruginosa | PA14 (in co-culture with Aspergillus fumigatus) | 12 hours | 170.6 ± 11.8 ng/mL | |

| Pseudomonas aeruginosa | Clinical Isolates from Cystic Fibrosis Patients | Sputum samples | Biologically active levels detected | [12] |

Experimental Protocols

Extraction of C4-HSL from Bacterial Cultures

This protocol describes a general method for the extraction of C4-HSL and other AHLs from bacterial culture supernatants using ethyl acetate (B1210297).[13][14][15][16]

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% v/v acetic acid)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile flask. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.[13]

-

Extraction: Transfer the cell-free supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.[13]

-

Allow the layers to separate and collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.[13]

-

Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.[15][16]

-

Reconstitution: Resuspend the dried extract in a known volume of HPLC-grade methanol or acetonitrile for analysis.[17]

Detection of C4-HSL using an Agrobacterium tumefaciens Biosensor

This protocol outlines the use of the Agrobacterium tumefaciens NTL4(pZLR4) biosensor for the qualitative and semi-quantitative detection of AHLs, including C4-HSL.[18] This biosensor contains a traG::lacZ reporter fusion that is activated by the TraR receptor in the presence of AHLs, leading to the production of β-galactosidase, which can be detected using a chromogenic substrate like X-gal.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4)

-

AB minimal medium

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Agar (B569324) and soft agar

-

AHL extracts and standards

-

Petri dishes

Procedure:

-

Prepare Biosensor Plates: Prepare AB minimal agar plates supplemented with gentamicin and X-gal.

-

Prepare Biosensor Overlay: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin. Mix the overnight culture with molten, cooled soft agar containing X-gal.

-

Pour the biosensor overlay onto the prepared agar plates and allow it to solidify.

-

Sample Application: Spot a small volume (e.g., 5-10 µL) of the AHL extract or standard onto the surface of the overlay.

-

Incubation: Incubate the plates at 28°C for 24-48 hours.

-

Observation: The presence of AHLs will be indicated by the development of a blue halo around the spot, resulting from the cleavage of X-gal by β-galactosidase. The intensity of the blue color is proportional to the concentration of the AHL.

Quantification of C4-HSL by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of C4-HSL.[19][20][21]

Materials:

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

C4-HSL standard

-

Extracted samples

Procedure:

-

Sample Preparation: Prepare a series of C4-HSL standards of known concentrations in the mobile phase. Filter the extracted samples and standards through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute C4-HSL using a gradient of increasing acetonitrile concentration. A typical gradient might be a linear increase from 5% to 95% B over 10-15 minutes.

-

The flow rate is typically maintained between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C4-HSL is m/z 172.1. A characteristic product ion is m/z 102.0, corresponding to the homoserine lactone ring.[22]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the C4-HSL standards against their known concentrations.

-

Determine the concentration of C4-HSL in the unknown samples by interpolating their peak areas on the standard curve.

-

Signaling Pathways and Experimental Workflows

C4-HSL Signaling Pathway in Pseudomonas aeruginosa

The Rhl quorum-sensing system in P. aeruginosa is a classic example of C4-HSL-mediated signaling. It is hierarchically regulated by the Las system.

References

- 1. How Quorum Sensing Works [asm.org]

- 2. Quorum sensing - Wikipedia [en.wikipedia.org]

- 3. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Attenuation of quorum sensing in the pathogen Acinetobacter baumannii using non-native N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acyl Homoserine Lactone Production by Klebsiella pneumoniae Isolated from Human Tongue Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of Type 2 Quorum Sensing in Klebsiella pneumoniae and Relationship with Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. AHL Extraction and Measurement [bio-protocol.org]

- 15. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 16. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Butyryl-L-homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of N-Butyryl-L-homoserine lactone (BHL), a key quorum-sensing signaling molecule in Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document details the enzymatic pathway, presents quantitative data on its production, outlines experimental protocols for its study, and illustrates the associated signaling cascade.

The Core Biosynthesis Pathway of this compound (C4-HSL)

The synthesis of this compound (BHL), also known as C4-HSL, is a crucial process in the regulation of gene expression in a population density-dependent manner, a phenomenon known as quorum sensing. In Pseudomonas aeruginosa, this pathway is primarily governed by the rhl quorum-sensing system.[1][2]

The central enzyme in this process is RhlI , an N-acyl-homoserine lactone (AHL) synthase.[1] RhlI catalyzes the formation of BHL from two primary substrates:

-

S-adenosylmethionine (SAM): This molecule serves as the donor of the homoserine lactone moiety.

-

Butyryl-acyl carrier protein (butyryl-ACP): This provides the N-butyryl side chain.

The enzymatic reaction proceeds through a two-step mechanism: acylation followed by lactonization.[3] First, the α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in butyryl-ACP. This results in the formation of an acylated SAM intermediate and the release of holo-ACP. Subsequently, the carboxylate of the SAM moiety attacks the γ-carbon, leading to intramolecular cyclization and the formation of the homoserine lactone ring, releasing methylthioadenosine (MTA) and the final product, this compound.

References

- 1. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Intricate Dance: A Technical Guide to N-Butyryl-L-homoserine Lactone's Interaction with Host Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

N-Butyryl-L-homoserine lactone (C4-HSL) is a key quorum-sensing signal molecule utilized by a variety of Gram-negative bacteria to coordinate collective behaviors. Beyond its role in bacterial communication, C4-HSL engages in a complex interplay with host organisms, influencing physiological processes in both plants and animals. This technical guide provides a comprehensive overview of the current understanding of C4-HSL's interactions with host organisms, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in microbiology, cell biology, and immunology, as well as professionals in the field of drug development seeking to modulate bacterial virulence and host responses.

Introduction to this compound (C4-HSL)